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An in-depth exploration of the discovery, chemistry, and pharmacology of morphine and its

hydrobromide salt, tailored for researchers, scientists, and drug development professionals.

Executive Summary
Morphine, the principal alkaloid of opium, marked a pivotal moment in the history of medicine

and pharmacology. Its isolation by Friedrich Sertürner in the early 19th century represented the

first time an active ingredient was purified from a plant, paving the way for the development of

modern pharmaceuticals. This guide provides a comprehensive technical overview of the

discovery, history, and chemical properties of morphine, with a specific focus on its

hydrobromide salt. It includes detailed experimental protocols from foundational studies,

quantitative data on its physicochemical properties, and a visual representation of its primary

signaling pathway. This document is intended to serve as a valuable resource for professionals

engaged in opioid research and drug development.

Discovery and History
The story of morphine is inextricably linked with the history of opium, a substance used for

millennia for its analgesic and euphoric properties. However, the variable potency of raw opium

presented significant therapeutic challenges.

The Pioneering Work of Friedrich Sertürner
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In 1804, a young German pharmacist's assistant named Friedrich Wilhelm Adam Sertürner

embarked on a series of experiments that would forever change the face of medicine.[1]

Working with crude opium, he was the first to successfully isolate a crystalline substance that

he found to be the active principle responsible for opium's effects.[2][3] He named this

substance "morphium" after Morpheus, the Greek god of dreams, due to its tendency to induce

sleep.[1]

Sertürner's initial reports in 1805 and 1806 were largely ignored by the scientific community. It

was not until his more comprehensive paper in 1817, which included accounts of his

experiments on dogs and even a courageous self-experiment on himself and three young men,

that his discovery gained widespread recognition.[2][4] This 1817 publication is considered a

landmark in alkaloid chemistry.[4]

Early Commercialization and Use
The commercial production of morphine began in 1827 by the company that would later

become Merck.[1] The invention of the hypodermic syringe in 1853 further expanded its use,

allowing for more rapid and controlled administration.[1] Morphine quickly became the gold

standard for pain relief, used extensively in treating pain from injuries, surgery, and chronic

illnesses.

Physicochemical Properties
Morphine is a complex alkaloid with the chemical formula C₁₇H₁₉NO₃. It is sparingly soluble in

water but dissolves in acidic and alkaline solutions. For clinical use, morphine is typically

prepared as a salt to enhance its water solubility. Common salts include the sulfate,

hydrochloride, and hydrobromide.
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Property Morphine Base
Morphine
Sulfate

Morphine
Hydrochloride

Dextromethorp
han
Hydrobromide
(for
comparison)

Molecular

Formula
C₁₇H₁₉NO₃

(C₁₇H₁₉NO₃)₂·H₂

SO₄·5H₂O

C₁₇H₁₉NO₃·HCl·3

H₂O

C₁₈H₂₅NO·HBr·H

₂O

Molar Mass 285.34 g/mol 758.83 g/mol 375.8 g/mol 370.32 g/mol

Melting Point
254-256 °C

(decomposes)

~250 °C

(decomposes)

~200 °C

(decomposes)
125-127 °C

Water Solubility Sparingly soluble 1 g in 15.5 mL 1 g in 24 mL
1.5 g in 100 mL

at 25 °C[5]

Experimental Protocols
Sertürner's Isolation of Morphine (c. 1817)
While a complete, verbatim translation of Sertürner's 1817 paper is not readily available, the

fundamental principles of his isolation method, a classic example of acid-base extraction, can

be reconstructed from historical accounts.

Objective: To isolate the active crystalline substance from raw opium.

Materials:

Raw opium

Distilled water

Ammonia solution

Acid (likely a mineral acid such as sulfuric or hydrochloric acid, though not explicitly detailed

in all secondary accounts)

Ethanol (for purification)
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Methodology:

Extraction: A large quantity of raw opium was repeatedly extracted with warm distilled water

to dissolve the water-soluble components, including the meconate salt of morphine.

Precipitation of Impurities: The aqueous extract was likely concentrated, and some impurities

may have been precipitated by the addition of a small amount of ammonia, though this step

is not consistently detailed.

Liberation of Morphine Base: Ammonia solution was added to the aqueous extract. This

made the solution alkaline, causing the morphine base, which is poorly soluble in water, to

precipitate out of the solution as a crude solid.

Purification: The crude morphine precipitate was collected and purified. This was likely

achieved through recrystallization from a suitable solvent, such as ethanol. This process of

dissolving the solid in a hot solvent and allowing it to cool to form purer crystals would have

been repeated to achieve the final crystalline product.

Preparation of Morphine Hydrobromide (General
Historical Method)
While specific historical laboratory manuals from the 19th century detailing the synthesis of

morphine hydrobromide are not readily available through general searches, the preparation

would have followed a standard acid-base reaction.

Objective: To convert morphine base into its more water-soluble hydrobromide salt.

Materials:

Purified morphine base

Hydrobromic acid (HBr)

Distilled water

Ethanol (optional, for precipitation)
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Methodology:

Dissolution: Purified morphine base is dissolved in a minimal amount of distilled water,

possibly with gentle heating.

Neutralization: A stoichiometric amount of hydrobromic acid is slowly added to the morphine

solution with constant stirring. The reaction is a simple acid-base neutralization, forming

morphine hydrobromide and water.

Crystallization: The resulting solution of morphine hydrobromide is concentrated by

evaporation of the water. As the solution becomes saturated, morphine hydrobromide
crystals will form upon cooling.

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of

cold water or ethanol to remove any remaining impurities, and then dried.

Pharmacology and Signaling Pathway
Morphine exerts its powerful analgesic effects primarily through its interaction with the µ-opioid

receptor (MOR), a G protein-coupled receptor (GPCR) found extensively in the central and

peripheral nervous systems.

Mechanism of Action
Upon binding to the µ-opioid receptor, morphine initiates a cascade of intracellular events:

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the

α-subunit of the associated heterotrimeric G-protein (Gi/o).

Dissociation of G-Protein Subunits: The Gα(i/o)-GTP and Gβγ subunits dissociate from the

receptor and from each other.

Inhibition of Adenylyl Cyclase: The Gα(i/o)-GTP subunit inhibits the enzyme adenylyl cyclase,

leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the

activity of ion channels. It activates G protein-coupled inwardly rectifying potassium (GIRK)
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channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits N-

type voltage-gated calcium channels, reducing calcium influx.

Neuronal Inhibition: The combined effect of decreased cAMP, hyperpolarization, and reduced

calcium influx is a decrease in neuronal excitability and a reduction in the release of

neurotransmitters, such as substance P and glutamate, which are involved in the

transmission of pain signals.

Signaling Pathway Diagram
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Caption: Morphine's µ-opioid receptor signaling pathway.

Early Clinical Applications of Morphine Salts
Following its discovery and commercialization, morphine, in its various salt forms including the

hydrobromide, became a cornerstone of medical practice for the management of severe pain.

Post-Surgical Pain: Morphine was widely used to alleviate the intense pain following surgical

procedures.
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Trauma and Injury: It was an essential tool for managing the pain associated with traumatic

injuries, particularly in military medicine.

Chronic Pain: Morphine provided relief for patients suffering from chronic and debilitating

pain, such as that associated with cancer and neuralgia.

Palliative Care: In end-of-life care, morphine was and continues to be used to manage pain

and improve the quality of life for terminally ill patients.

Dosages in the 19th and early 20th centuries were not as standardized as they are today and

were often determined by the physician based on the patient's response. With the advent of the

hypodermic syringe, typical doses for subcutaneous injection would have been in the range of

1/8 to 1/4 of a grain (approximately 8 to 16 mg).

Conclusion
The isolation of morphine by Friedrich Sertürner was a transformative event in the history of

science and medicine. It not only provided a potent and reliable analgesic but also laid the

foundation for the field of alkaloid chemistry and the broader discipline of pharmacology.

Morphine hydrobromide, as one of its water-soluble salts, played a role in the clinical

application of this powerful drug. A thorough understanding of the history, chemistry, and

pharmacology of morphine and its derivatives remains essential for researchers and clinicians

working to develop safer and more effective pain management therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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